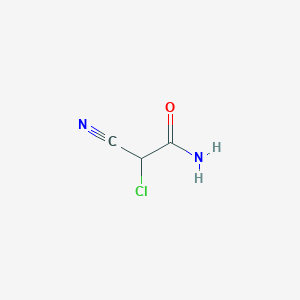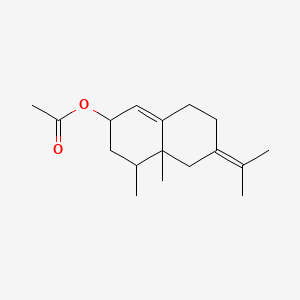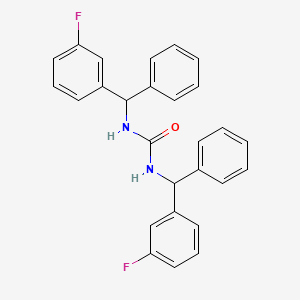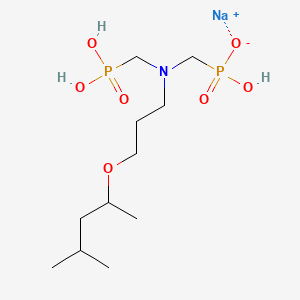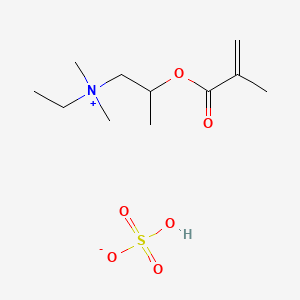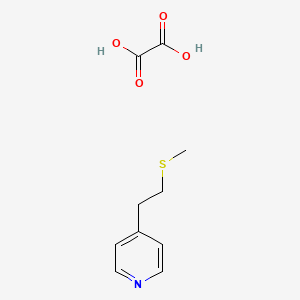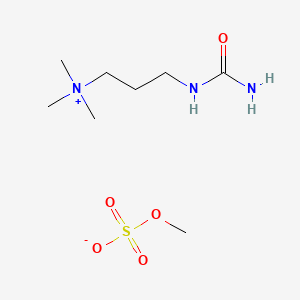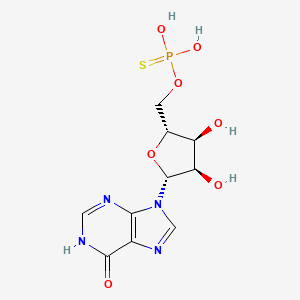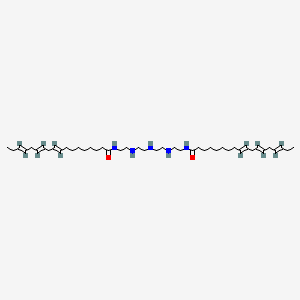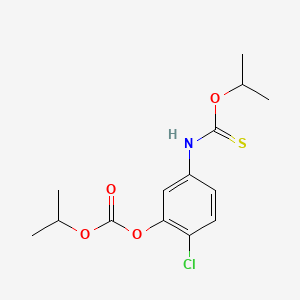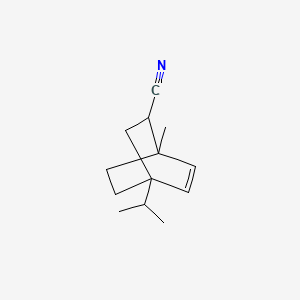
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-1-methylbicyclo(222)oct-5-ene-2-carbonitrile is an organic compound with the molecular formula C₁₃H₁₉N It is characterized by a bicyclic structure with an isopropyl group and a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.2]oct-5-ene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert specific effects. The compound’s bicyclic structure also contributes to its unique reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
- 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-methanol
- 4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-amine
Uniqueness
4-Isopropyl-1-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the isopropyl group also influences its steric and electronic characteristics, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84235-43-8 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,10-11H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
MLPBPJJSDXCCHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(C=C1)(C(C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


